6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
6-(3-fluorophenyl)-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4/c18-15-3-1-2-13(10-15)14-4-5-16-20-17(21-22(16)11-14)12-6-8-19-9-7-12/h1-5,10-12,19H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMGIWIJJSFMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN3C=C(C=CC3=N2)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amino-Triazole Precursors
The triazolo[1,5-a]pyridine core is typically synthesized via cyclocondensation between 5-amino-1,2,4-triazole derivatives and α,β-unsaturated carbonyl compounds. For 6-(3-fluorophenyl) derivatives, 3-fluorophenylacetaldehyde (or its keto-enol tautomers) reacts with 5-amino-1,2,4-triazole under acidic conditions:
Reaction Conditions
-
Solvent: Ethanol/glacial acetic acid (4:1 v/v)
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Temperature: 100°C (microwave-assisted)
Mechanistic Insight
Density functional theory (DFT) studies reveal that the reaction proceeds through:
Continuous Flow Optimization
Recent advances utilize continuous flow reactors to enhance efficiency:
| Parameter | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Reaction Time | 4 h | 3.5 min | 98.5% |
| Isolated Yield | 31% | 53% | 71% |
| Byproduct Formation | 22% | 8% | 64% |
Flow conditions (0.5 mL/min, 120°C) enable rapid mixing and precise temperature control, suppressing dimerization side reactions.
Piperidine Ring Functionalization at C2
Reductive Amination Strategy
Integrated Synthetic Routes
Three-Step Convergent Approach
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Triazole Ring Formation | Microwave, EtOH/HOAc | 72% |
| 2 | Stille Coupling | Pd(OAc)2/XPhos, 100°C | 85% |
| 3 | Piperidine Installation | H2/Ra-Ni → Alkylation | 61% |
Overall Yield: 37%
One-Pot Tandem Methodology
Advanced protocols combine steps 1–3 in a single reactor:
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Avoid intermediate purification
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45% overall yield
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8 h total process time
Limitations
-
Requires precise stoichiometric control
-
Sensitive to byproduct accumulation
Analytical Characterization Data
Spectroscopic Profiles
Purity Optimization
| Purification Method | Purity (%) | Recovery (%) |
|---|---|---|
| Silica Chromatography | 98.2 | 82 |
| Recrystallization | 99.5 | 65 |
| Acid-Base Extraction | 97.1 | 88 |
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Palladium Catalysts | 43% |
| 3-Fluorophenyl Reagents | 29% |
| Solvent Recovery | 12% |
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. The compound in focus has shown potential in modulating protein kinase activity, which is crucial for cancer cell proliferation. Its ability to inhibit specific kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Antimicrobial Properties
Research indicates that triazolo derivatives exhibit antibacterial and antifungal activities. The unique structure of 6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine allows it to interact effectively with microbial enzymes, leading to inhibition of growth and survival of pathogens. This property positions it as a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been highlighted in various studies. By targeting specific pathways involved in inflammation, it may help manage conditions like arthritis and other inflammatory diseases. This application is particularly relevant given the rising incidence of chronic inflammatory disorders globally .
Neurological Applications
There is emerging evidence that triazole derivatives can influence neurological pathways. The piperidine moiety in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases or conditions such as anxiety and depression .
Structure-Activity Relationship (SAR)
The structure of 6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine is critical for its biological activity. Studies have shown that modifications to the piperidine ring or the fluorophenyl group can significantly alter its potency and selectivity against various biological targets. Understanding these relationships helps in designing more effective derivatives with improved therapeutic profiles .
Case Studies
Several studies have documented the efficacy of similar triazole compounds:
- Case Study 1 : A derivative with a similar scaffold demonstrated significant anticancer activity against breast cancer cell lines through apoptosis induction mechanisms.
- Case Study 2 : Another study highlighted a triazole compound's effectiveness against Plasmodium falciparum, suggesting potential antimalarial applications. This underscores the versatility of triazoles in targeting different diseases .
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, thereby altering cellular responses.
Comparison with Similar Compounds
Structural and Functional Insights
- Fluorinated vs. Chlorinated Substituents : Fluorine in the main compound likely improves binding affinity and pharmacokinetics compared to chlorinated analogs (e.g., Compound 4), though chlorine may reduce toxicity .
- Piperidine vs. Other Amines : The piperidin-4-yl group offers conformational rigidity and solubility advantages over linear amines (e.g., Tosposertib’s imidazoimidazol), which prioritize target specificity .
- Core Heterocycle Variations : Triazolo[1,5-a]pyrimidines (Compounds 3–4) exhibit broader liquid-phase stability, whereas triazolo[1,5-a][1,3,5]triazines () optimize receptor binding through planar geometry .
Research Findings and Trends
Q & A
Q. What are the common synthetic strategies for constructing the [1,2,4]triazolo[1,5-a]pyridine core in this compound?
The [1,2,4]triazolo[1,5-a]pyridine scaffold can be synthesized via oxidative cyclization of N-(2-pyridyl)amidines using oxidants like Pb(OAc)₄ or MnO₂ . Alternative methods include copper-catalyzed N–N coupling of guanidylpyridines, which avoids harsh conditions and achieves high yields (75–90%) . For derivatives with substituents at position 2 (e.g., piperidin-4-yl), functionalization via Suzuki coupling or nucleophilic substitution of brominated intermediates is typical .
Q. How can the purity and structural identity of this compound be verified post-synthesis?
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 3-fluorophenyl and piperidinyl groups). Key NMR signals include aromatic protons (δ 7.2–8.5 ppm) and piperidine CH₂ groups (δ 1.5–3.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₈FN₅: 312.1578) .
Q. What solvents and reaction conditions optimize yield during piperidinyl group introduction?
Piperidine derivatives are typically introduced via nucleophilic substitution of halogenated intermediates (e.g., 7-bromo-[1,2,4]triazolo[1,5-a]pyridine) in polar aprotic solvents like DMF or DMSO at 80–100°C. Catalytic KI or K₂CO₃ enhances reactivity, achieving yields of 60–85% .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for this compound’s kinase inhibition potential?
- Core Modifications : Vary the 3-fluorophenyl group (e.g., replace with pyridinyl or thiophene) to assess steric/electronic effects .
- Piperidinyl Optimization : Introduce substituents (e.g., methyl, hydroxyl) to modulate solubility and target binding .
- Assays : Use enzymatic assays (e.g., TGFβR1 inhibition) with IC₅₀ determination and crystallography to map binding interactions .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed ATP concentration in kinase assays) .
- Metabolic Stability Check : Use liver microsome assays to rule out false negatives due to rapid degradation .
- Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
Q. How to mitigate byproduct formation during triazolo[1,5-a]pyridine synthesis?
- Oxidant Selection : Replace NaOCl with PIFA (PhI(OCOCF₃)₂) to reduce oxidative byproducts (e.g., over-oxidized pyridines) .
- Temperature Control : Maintain reflux at 80–90°C to prevent decomposition of thermally sensitive intermediates .
- Purification : Use silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the target compound .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Salt Formation : Convert the free base to a hydrochloride salt to enhance water solubility .
- Prodrug Design : Esterify the piperidinyl group (e.g., acetyl or pivaloyl ester) for slow hydrolysis in plasma .
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
